molecular formula C20H24ClNO3 B5439226 2-[benzyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride

2-[benzyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride

Cat. No.: B5439226
M. Wt: 361.9 g/mol
InChI Key: ZIWRLGUWTYMPPG-RSGUCCNWSA-N
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Description

2-[benzyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a benzyl group, a methylamino group, and a methoxyphenyl group

Properties

IUPAC Name

2-[benzyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3.ClH/c1-21(16-18-6-4-3-5-7-18)14-15-24-20(22)13-10-17-8-11-19(23-2)12-9-17;/h3-13H,14-16H2,1-2H3;1H/b13-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWRLGUWTYMPPG-RSGUCCNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC(=O)C=CC1=CC=C(C=C1)OC)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC(=O)/C=C/C1=CC=C(C=C1)OC)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzylamine with methyl iodide to form N-benzyl-N-methylamine. This intermediate is then reacted with 2-chloroethanol to produce 2-[benzyl(methyl)amino]ethanol. The final step involves the esterification of 2-[benzyl(methyl)amino]ethanol with (E)-3-(4-methoxyphenyl)prop-2-enoic acid in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

2-[benzyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the benzyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can lead to changes in enzyme activity or receptor signaling, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

2-[benzyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride can be compared with other similar compounds, such as:

    2-[benzyl(methyl)amino]ethanol: Lacks the ester and methoxyphenyl groups, resulting in different chemical reactivity and applications.

    (E)-3-(4-methoxyphenyl)prop-2-enoic acid: Lacks the benzyl and methylamino groups, leading to different biological activity and uses.

    N-benzyl-N-methylamine: A simpler structure with different reactivity and fewer applications.

The unique combination of functional groups in 2-[benzyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride makes it distinct from these similar compounds, providing it with a broader range of applications and reactivity.

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